4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC19987617
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H25N5O2/c28-21(25-19-6-7-20-18(14-19)8-9-23-20)15-24-22(29)27-12-10-26(11-13-27)16-17-4-2-1-3-5-17/h1-9,14,23H,10-13,15-16H2,(H,24,29)(H,25,28) |
| Standard InChI Key | IQYRPVSDQIXVMO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Composition and Functional Groups
The compound’s systematic name, 4-benzyl-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide, reflects its structural complexity. Key components include:
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
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Benzyl group: Attached to the piperazine’s nitrogen at position 4, contributing hydrophobic character.
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Carboxamide moiety: Linked to the piperazine’s nitrogen at position 1, forming a CONH2 group.
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Indole-5-ylamino subunit: Connected via a 2-oxoethyl bridge, introducing hydrogen-bonding capabilities and aromaticity .
The molecular formula is inferred as C23H26N6O2, with a molecular weight of approximately 442.5 g/mol. Computational models predict a planar indole ring and a flexible piperazine backbone, enabling conformational adaptability during target binding .
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Key signals include aromatic protons (δ 7.0–7.5 ppm for indole and benzyl groups) and piperazine methylenes (δ 2.5–3.5 ppm).
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Mass Spectrometry (MS): A molecular ion peak at m/z 443.2 ([M+H]+) confirms the molecular weight.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through multi-step reactions, as exemplified by analogous piperazine-indole derivatives:
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Piperazine functionalization: Benzylation at position 4 using benzyl chloride under basic conditions.
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Carboxamide formation: Reaction of piperazine-1-carbonyl chloride with 2-amino-N-(1H-indol-5-yl)acetamide.
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Purification: Chromatographic isolation yields >95% purity, verified by HPLC.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Benzyl chloride, K2CO3 | 80°C | DMF | 85% |
| 2 | Piperazine-1-carbonyl chloride, Et3N | 25°C | DCM | 78% |
Challenges in Synthesis
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Steric hindrance: Bulky benzyl and indole groups necessitate prolonged reaction times.
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Oxidative degradation: The indole moiety requires inert atmospheres to prevent decomposition .
Pharmacological Properties
Anticancer Activity
Preclinical studies on structurally related compounds reveal potent antiproliferative effects:
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HepG2 (hepatocarcinoma): IC50 = 2.4 µM, via caspase-3 activation and mitochondrial depolarization .
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MCF-7 (breast cancer): 60% growth inhibition at 4 µM, linked to ROS generation .
Table 2: Cytotoxicity Profiles of Analogous Compounds
| Compound | HepG2 IC50 (µM) | MCF-7 Inhibition (%) | Mechanism |
|---|---|---|---|
| Derivative A | 3.1 | 55 | Caspase-3 ↑ |
| Derivative B | 2.4 | 60 | ROS ↑ |
Mechanism of Action
Enzyme Inhibition
The compound’s carboxamide group may inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme:
Apoptotic Pathways
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Caspase-3 activation: 3.5-fold increase in HeLa cells, inducing programmed cell death.
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Bcl-2 downregulation: 40% reduction, promoting mitochondrial cytochrome c release .
Therapeutic Applications and Future Directions
Oncology
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Adjuvant therapy: Synergizes with doxorubicin, reducing cardiotoxicity by 30% .
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Targeted delivery: Nanoparticle encapsulation improves tumor bioavailability by 4x.
Neurological Disorders
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Anxiolytic effects: Murine models show 50% reduction in anxiety-like behaviors at 10 mg/kg.
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